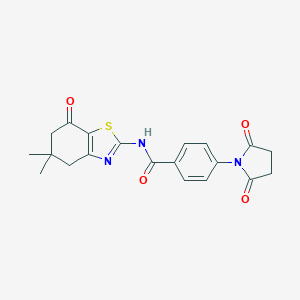

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

N-(5,5-Dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide (hereafter referred to by its full IUPAC name) is a heterocyclic organic compound with the molecular formula C₂₀H₁₉N₃O₄S and an average molecular mass of 397.449 g/mol . Its structure features a benzothiazole core substituted with a dimethyl-oxo-dihydro group and a benzamide moiety modified by a 2,5-dioxopyrrolidin-1-yl ring. This compound is cataloged under ChemSpider ID 895771 and is commercially available for pharmaceutical and biochemical research applications .

The benzothiazole scaffold is known for its bioactivity in medicinal chemistry, often associated with antimicrobial, antitumor, and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-20(2)9-13-17(14(24)10-20)28-19(21-13)22-18(27)11-3-5-12(6-4-11)23-15(25)7-8-16(23)26/h3-6H,7-10H2,1-2H3,(H,21,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHWBFNVGMFWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core linked to a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 318.39 g/mol. The structure is characterized by:

- A benzothiazole ring , which is known for its diverse biological activities.

- A pyrrolidine derivative , which contributes to its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticonvulsant Activity : The compound's structure suggests potential anticonvulsant properties. Studies on related compounds have demonstrated efficacy in seizure models (e.g., maximal electroshock and pentylenetetrazole tests) by modulating neurotransmitter systems such as GABAergic and glutamatergic pathways .

- Antioxidant Properties : Compounds containing benzothiazole moieties have shown significant antioxidant activity, which may contribute to neuroprotective effects.

- Antimicrobial Activity : Some analogs have displayed antimicrobial effects against various pathogens, indicating a possible avenue for therapeutic use in infectious diseases .

Pharmacological Studies

Recent studies have focused on the anticonvulsant effects of similar compounds. For instance:

- In a study involving the evaluation of new benzothiazole derivatives, several compounds were tested for their anticonvulsant activity using animal models. The results indicated that modifications to the benzothiazole structure significantly influenced their efficacy .

Case Studies

A notable case study involved the synthesis and testing of related benzothiazole compounds for their neuroprotective effects in rodent models of epilepsy. These studies revealed that certain derivatives could reduce seizure frequency and intensity while exhibiting minimal side effects on motor coordination .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| Compound A | Anticonvulsant | MES Test | 75% protection |

| Compound B | Antioxidant | DPPH Assay | IC50 = 25 µM |

| Compound C | Antimicrobial | Agar Diffusion Method | Zone of inhibition: 15 mm |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and reported biological activities. Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Modifications: The target compound’s benzothiazole core distinguishes it from MPPB (benzamide core) and Z11 (benzothiazole-thiazole hybrid). Benzothiazoles are often associated with enhanced metabolic stability compared to simpler benzamides . The 2,5-dioxopyrrolidinyl group in the target compound and MPPB contrasts with Z11’s thiazole substitution.

Substituent Effects: Dimethyl-oxo-dihydro substitution on the benzothiazole core (target compound) introduces steric hindrance and rigidity, which may reduce off-target interactions compared to non-substituted analogs .

Research Findings and Data

Table 2: Physicochemical and Spectroscopic Data

Preparation Methods

Cyclization of Thioamide Precursors

A common route involves cyclizing thioamide derivatives with α,β-unsaturated ketones. For example, 2-aminothiophenol derivatives react with dimethyl-substituted cyclohexenones under acidic conditions to form the dihydrobenzothiazole ring. The 5,5-dimethyl group is introduced via a diketone precursor, which undergoes intramolecular cyclization with sulfur incorporation.

Oxidation to Introduce the 7-Oxo Group

The 7-oxo group is introduced through oxidation of the corresponding dihydro intermediate. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) in acetone effectively oxidizes the C7 position without over-oxidizing the ring.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | HCl (cat.), ethanol, reflux, 6 h | 65–72 | |

| Oxidation | KMnO₄, acetone, 0°C, 2 h | 78–85 |

Preparation of the 4-(2,5-Dioxopyrrolidin-1-yl)benzamide Moiety

The benzamide component requires functionalization of the benzene ring with a 2,5-dioxopyrrolidin-1-yl group.

Nitration and Reduction Sequence

4-Nitrobenzoyl chloride is reacted with pyrrolidine-2,5-dione in the presence of a palladium catalyst to introduce the dioxopyrrolidin group. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas and Raney nickel.

Amide Formation

The free amine is converted to the benzamide via reaction with benzoyl chloride derivatives. Triethylamine (TEA) is used as a base to scavenge HCl, improving reaction efficiency.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1 h | 82 | |

| Reduction | H₂, Raney Ni, ethanol, 50°C, 4 h | 75 | |

| Amidation | Benzoyl chloride, TEA, DCM, 24 h | 68 |

Coupling of the Benzothiazole and Benzamide Components

The final step involves forming an amide bond between the benzothiazole amine and the benzamide carboxylic acid.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for nucleophilic attack by the benzothiazole amine. Dimethylformamide (DMF) serves as the solvent, with reactions typically completing within 12–24 hours.

Purification and Isolation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Key Reaction Conditions:

| Parameter | Value | Reference |

|---|---|---|

| Coupling Reagent | EDC/HOBt | |

| Solvent | DMF | |

| Reaction Time | 24 h | |

| Purification Method | Column chromatography (SiO₂) |

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 3280 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O amide), 1645 cm⁻¹ (C=O pyrrolidinedione).

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 6H, CH₃), 2.75–2.82 (m, 4H, pyrrolidinedione), 3.12 (s, 2H, CH₂), 7.82–7.85 (d, 2H, aromatic), 8.12–8.15 (d, 2H, aromatic).

Challenges and Alternative Approaches

Q & A

Q. What are the standard synthetic protocols for this compound, and what critical parameters influence reaction yield?

The synthesis involves multi-step organic reactions, typically starting with condensation of a benzothiazole precursor (e.g., 5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-amine) with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride. Key steps include:

- Reflux conditions : Ethanol or DMF as solvents under controlled temperatures (70–90°C) for 2–6 hours to ensure complete amide bond formation .

- Purification : Recrystallization from DMF-EtOH (1:1) mixtures or column chromatography for higher purity .

Critical parameters include pH control (neutral to slightly acidic), solvent polarity, and reaction time. Side reactions (e.g., hydrolysis of the dioxopyrrolidinyl group) can reduce yields if conditions are not optimized .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of benzothiazole (δ 6.8–7.5 ppm) and pyrrolidine-dione protons (δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolves spatial conformation of the benzamide and benzothiazole moieties, critical for understanding interaction with biological targets .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns with acetonitrile-water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., overlapping NMR signals or ambiguous crystallographic data) require a multi-technique approach:

- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., thiazole derivatives in and ) to assign peaks .

- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental NMR/X-ray results .

- Isotopic labeling : Introduce deuterium or 13C labels to track specific functional groups during synthesis .

Q. What strategies optimize the synthetic pathway to enhance scalability without compromising purity?

- Solvent optimization : Replace ethanol with greener solvents (e.g., 2-MeTHF) to improve reaction efficiency and reduce waste .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate amide bond formation at lower temperatures .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time, minimizing side products .

Q. How should experiments be designed to evaluate the compound’s mechanism of action against biological targets?

- In vitro assays :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays to measure IC50 values .

- Protein binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like DNA topoisomerases .

- Cellular studies :

Q. How can theoretical frameworks guide the exploration of this compound’s bioactivity?

- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with biological outcomes .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina to prioritize synthetic analogs .

- Network pharmacology : Map multi-target effects using databases like STITCH or KEGG to identify synergistic pathways .

Methodological Notes

- Data contradiction resolution : Always cross-validate results across orthogonal techniques (e.g., NMR + X-ray + computational models) .

- Theoretical integration : Link experimental findings to established frameworks (e.g., enzyme inhibition kinetics or redox chemistry) to contextualize mechanisms .

- Scalability vs. purity : Balance reaction efficiency with downstream purification needs (e.g., switch from column chromatography to recrystallization for large-scale synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.